3-(Trifluoromethoxy)benzimidamide
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Overview
Description
3-(Trifluoromethoxy)benzimidamide is an organic compound with the molecular formula C8H7F3N2O . It belongs to the class of benzimidazole derivatives.
Molecular Structure Analysis
The molecular weight of 3-(Trifluoromethoxy)benzimidamide is 204.15 g/mol . The structure of this compound can be seen as a benzimidamide group whose hydrogen atoms are replaced by a trifluoromethoxy group .Scientific Research Applications
1. Synthesis of Synthetic Building Blocks
3-(Trifluoromethoxy)benzimidamide plays a critical role in the synthesis of new classes of synthetic building blocks. Its incorporation into molecules, especially heteroaromatics, has expanded the potential in medicinal, agrochemical, and materials science research. Trifluoromethoxylated products derived from it can be further developed through various chemical reactions, providing valuable scaffolds for drug and material development (Feng et al., 2016).
2. Development of Pharmaceutical and Agrochemical Compounds
The compound's trifluoromethoxy group is known for enhancing pharmacological and biological properties, making it a crucial component in the development of new pharmaceuticals and agrochemicals. Its inclusion in these fields is due to its unique properties, such as electron-withdrawing nature and high lipophilicity, which are beneficial in various applications (Feng & Ngai, 2016).
3. Catalytic Approaches in Organic Synthesis
Catalytic approaches to prepare trifluoromethyl ethers using 3-(Trifluoromethoxy)benzimidamide have been a significant area of development. This includes alkene, allylic, benzylic, and aryl trifluoromethoxylation reactions, which are crucial in synthesizing diverse organic compounds (Lee et al., 2018).
4. Trifluoromethoxylation in Material Science
The compound is also instrumental in material science, where its unique properties contribute to the development of new materials. Its application ranges from creating new functional materials to modifying existing ones, thereby enhancing their properties and utility (Qi et al., 2017).
5. Application in Organic Chemistry
In organic chemistry, the trifluoromethoxy group of this compound is significant for its electron-withdrawing characteristics and long-range effects, influencing the basicity of arylmetal compounds even when located in meta or para positions. This aspect is essential for understanding and manipulating chemical reactivity and selectivity in various organic syntheses (Castagnetti & Schlosser, 2002).
Safety And Hazards
3-(Trifluoromethoxy)benzimidamide is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
The trifluoromethoxy group has found applications in various fields due to its unique features . Despite the challenges in synthesizing trifluoromethoxy-containing compounds, recent advances have made these compounds more accessible . It is expected that many novel applications of trifluoromethoxy-containing compounds, including 3-(Trifluoromethoxy)benzimidamide, will be discovered in the future .
properties
IUPAC Name |
3-(trifluoromethoxy)benzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h1-4H,(H3,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBVRRAGKXTOFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80479437 |
Source
|
Record name | 3-(TRIFLUOROMETHOXY)BENZIMIDAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80479437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethoxy)benzimidamide | |
CAS RN |
791566-24-0 |
Source
|
Record name | 3-(TRIFLUOROMETHOXY)BENZIMIDAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80479437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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